molecular formula C8H8O3 B030278 2',3'-Dihydroxyacetophenone CAS No. 13494-10-5

2',3'-Dihydroxyacetophenone

Cat. No. B030278
CAS RN: 13494-10-5
M. Wt: 152.15 g/mol
InChI Key: HEJLFBLJYFSKCE-UHFFFAOYSA-N
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Description

2’,3’-Dihydroxyacetophenone is an aromatic ketone . It has a molecular formula of C8H8O3 and a molecular weight of 152.15 g/mol . It is also known by other names such as 1-(2,3-dihydroxyphenyl)ethanone and 3-Acetyl-1,2-benzenediol .


Synthesis Analysis

2’,3’-Dihydroxyacetophenone has been utilized in the synthesis of many heterocyclic compounds . It is commercially available or readily accessible, making it an ideal synthon for multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dihydroxyacetophenone is represented by the InChI string: InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3 . The Canonical SMILES representation is: CC(=O)C1=C(C(=CC=C1)O)O .


Chemical Reactions Analysis

There are several methods for the preparation of acetophenone, one of which comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C .


Physical And Chemical Properties Analysis

2’,3’-Dihydroxyacetophenone has a molecular weight of 152.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 1 .

Scientific Research Applications

Anti-Cancer Effects

DHAP has been found to have anti-cancer effects, particularly on multiple myeloma cells . It downregulates the expression of oncogenic gene products like Bcl-xl, Bcl-2, Mcl-1, Survivin, Cyclin D1, IAP-1, Cyclin E, COX-2, and MMP-9, and upregulates the expression of Bax and p21 proteins . This leads to the induction of G2/M phase cell cycle arrest and apoptosis in U266 cells .

Induction of Apoptosis

DHAP induces apoptosis, characterized by the cleavage of PARP and the activation of caspase-3, caspase-8, and caspase-9 . This is consistent with its anti-cancer effects.

Regulation of MAPK Activation Pathway

DHAP regulates the MAPK activation pathway, which has been linked to the modulation of angiogenesis, proliferation, metastasis, and invasion of tumors . DHAP treatment induces a sustained activation of JNK, ERK1/2, and p38 MAPKs .

Synthesis of Flavones

DHAP is used in the synthesis of flavones . When treated with 2 equiv of a 4-substituted aroyl chloride in 99:1 (w/w) acetone/water using both K2CO3 (8 equiv) and pyridine (4 equiv) as bases, various 4′-substituted (R=H, Me, Cl, F) flavone derivatives are obtained .

Anti-Inflammatory Properties

DHAP has been found to possess anti-inflammatory qualities . This makes it potentially useful in the treatment of inflammatory conditions.

Neuroprotective Qualities

DHAP has been found to possess neuroprotective qualities . This suggests potential applications in the treatment of neurodegenerative diseases.

Hypouricemic Effect

DHAP has been found to have a hypouricemic effect . This suggests potential applications in the treatment of conditions associated with high levels of uric acid, such as gout.

Anti-Anxiety Properties

DHAP has been found to possess anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.

Mechanism of Action

Target of Action

The primary target of 2’,3’-Dihydroxyacetophenone (DHAP) is Histone Deacetylase 1 (Hdac1) . Hdac1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .

Mode of Action

DHAP interacts with Hdac1, leading to an increase in the protein stability of Hdac1 . This interaction results in a decrease in the acetylation level of P65, a subunit of the nuclear factor-kappa B (NF-κB) transcription factor . The inhibition of NF-κB activation is a key aspect of DHAP’s mode of action .

Biochemical Pathways

The primary biochemical pathway affected by DHAP is the NF-κB signaling pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of this pathway by DHAP leads to a decrease in the production of pro-inflammatory factors such as interleukin-1β and interleukin-6 .

Result of Action

The interaction of DHAP with Hdac1 and the subsequent inhibition of the NF-κB signaling pathway result in a decrease in the production of pro-inflammatory factors . This leads to an alleviation of symptoms of the inflammatory response and prolongs the survival of cytokine storm animal models . In vitro experiments have shown that DHAP inhibits the proliferation of RAW264.7 cells in an inflammatory environment and suppresses the secretion of pro-inflammatory factors in these cells .

Safety and Hazards

When handling 2’,3’-Dihydroxyacetophenone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives . This suggests potential future directions in the exploration of the biological activities of 2’,3’-Dihydroxyacetophenone and its derivatives.

properties

IUPAC Name

1-(2,3-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJLFBLJYFSKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159147
Record name 2',3'-Dihydroxyacetophenone
Source EPA DSSTox
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',3'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2',3'-Dihydroxyacetophenone

CAS RN

13494-10-5
Record name 2′,3′-Dihydroxyacetophenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dihydroxyacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dihydroxyacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIHYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65328I5OQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2',3'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97 - 98 °C
Record name 2',3'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 1,2-dihydroxybenzene (28)(2.0 g, 18.2 mmol) in AcOH (1.3 g, 21.7 mmol) was added boron trifluoride diethyl ether (98% in Et2O, 2 mL). The mixture was reacted under microwave irradiation (300 W) for 1.5 min and then cooled to 25° C. The reaction mixture was dissolved in dichoromethane (10 mL) and H2O (about 20 mL). The organic lay was washed with 10% NaHCO3 and then with water, dried over MgSO4 and concentrated. The crude was purified by column chromatography (SiO2, CH2Cl2) to give 30. Yellow solid; yield: 10.4%; mp 76-77° C.; 1H-NMR (CDCl3,200 MHz): δ 2.58 (s, 3H), 5.79 (s, 1H), 6.79 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 7.26 (d, J=8.0 Hz, 1H), 12.45 (s, 1H); 13C-NMR (CDCl3, 50 MHz): δ 26.73, 118.79, 119.52, 120.39, 121.44, 145.40, 149.50, 205.08; Anal. calcd for C8H8O3: C, 63.15; H, 5.30. Found: C, 63.10; H, 5.33.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
1.3 g
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Quantity
2 mL
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10 mL
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solvent
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Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
10.4%

Synthesis routes and methods II

Procedure details

To a solution of acetovanillone (33) (4.70 g, 28.3 mmol) in MeCN (60 mL) was added K2CO3 (8.05 g, 58.3 mmol) and KI (0.20 g, 1.2 mmol). The mixture was stirred under N2 atmosphere and benzyl bromide (34) (4.0 mL, 34 mmol) was added dropwise. The reaction mixture was reflux for 24 h and then cooled to 25° C., then resulting precipitate was filtered off. The filtrate was evaporated and purified by column chromatography (SiO2, n-hexane: CH2Cl2=1:2) to give 30. White solid; yield: 70.3%; mp 87-88° C.; 1H-NMR (CDCl3. 200 MHz): δ 2.51 (s, 3H), 3.91 (s, 3H), 5.20 (s, 2H), 6.86 (d, J=8.2 Hz, 1H), 7.21-7.55 (m, 7H); 13C-NMR (CDCl3, 50 MHz): δ 26.19, 56.05, 70.79, 110.53, 112.13, 123.07, 127.18, 128.10, 128.68, 130.72, 136.28, 149.49, 152.41, 196.80; Anal. calcd for C16H16O3: C, 74.98; H, 6.29. Found: C, 75.02; H, 6.25.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
70.3%

Synthesis routes and methods III

Procedure details

6-Amino-2,3-dimethoxyacetophenone (2) was also prepared according to published methods. The starting catechol (28) was acetylated, in microwave oven set at 300 Watt power, by reacting with mixture of acetic acid (29) and BF3. Et2O to yield 2,3-dihydroxyacetophenone (30) which was further reacted with diiodomethane in DMF, in the presence of K2CO3, to afford 2,3-methylenedioxyacetophenone (31). Subsequent nitration of compound 31 with 70% HNO3 afforded 2,3-methylenedioxy-6-nitroacetophenone (32). Without purification, compounds 32 was hydrogenated, and purified with column chromatography to provide 6-amino-2,3-methylenedioxyacetophenone (2).10 Another published method was followed in preparation of 6-amino-3-methoxy-4-benzyloxyacetophenone (3). First, the benzylation of the starting acetovanillone (33) with benzylbromide (34) gave 4-benzyloxy-3-methoxyacetophenone (35) which was nitrated to yield 4-benzyloxy-3-methoxy-6-nitroacetophenone (36).11 The so-obtained compound 36 was reduced with SnCl2 to afford compound 3.
[Compound]
Name
6-Amino-2,3-dimethoxyacetophenone
Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

In the solution of 220 g(2 mol) of catechol in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and diethylene glycol dibutyl ether was distilled under vacuum. 1 Liter of toluene was added to the reaction mixture and cooled to 0° C. and then the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired mono acetyl catechol was obtained by evaporating the residue in vacuum. (Yield: 149.0 g(98%). mp: oil. 1H-NMR(200 MHz, CDCl3, ppm) 2.33(s, 3H), 5.81 (br, 1H), 6.83-7.18 (m, 4H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 2',3'-dimethoxyacetophenone (4.85 g, 26.9 mmol) in dichloromethane (100 ml) was added at -70° C. with a 1M boron tribromide solution in dichloromethane (68 ml). The mixture was left to cool, keeping stirring for 2.5 hours at room temperature, then added with methanol (70 ml), left under stirring for 1 h, thereafter evaporated to dryness. The residue was dissolved in ethyl acetate (250 ml), washed with 2% NaHCO3 (1×30 ml), dried and the solvent was evaporated off, to obtain a crude which was purified by crystallization in methanol, thereby obtaining 3.10 g of the title compound as a yellow solid (76% yield).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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